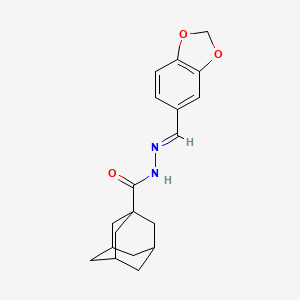
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide, also known as MDA-19, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1995 by researchers at the University of Connecticut and has since been the subject of numerous scientific studies.
作用機序
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide acts as a selective agonist for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By activating CB2 receptors, N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of microglial cells, which play a key role in neuroinflammation.
実験室実験の利点と制限
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has several advantages as a research tool, including its high selectivity for CB2 receptors and its potent anti-inflammatory and analgesic effects. However, it is important to note that N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body. Additionally, the use of synthetic cannabinoids in research may be limited by regulatory restrictions and ethical considerations.
将来の方向性
There are several potential future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide and other synthetic cannabinoids. One area of interest is the development of novel CB2 receptor agonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various diseases and conditions, including chronic pain, inflammation, and neurological disorders. Finally, further research is needed to better understand the mechanisms underlying the effects of synthetic cannabinoids and to identify potential risks and side effects associated with their use.
合成法
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide is typically synthesized using a multistep process that involves the reaction of 1-adamantylamine with 3,4-methylenedioxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to yield N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-1-adamantanecarbohydrazide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and anxiety. It has been shown to have potent anti-inflammatory and analgesic effects in animal models, and has also been found to have anxiolytic properties in studies on rats.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(19-7-13-3-14(8-19)5-15(4-13)9-19)21-20-10-12-1-2-16-17(6-12)24-11-23-16/h1-2,6,10,13-15H,3-5,7-9,11H2,(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWCALYMRNKFGI-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~-[(E)-1-(1,3-Benzodioxol-5-YL)methylidene]-1-adamantanecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

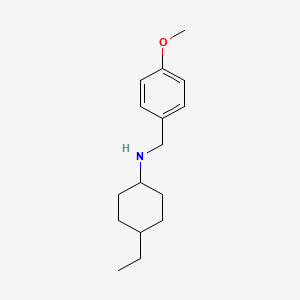
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)
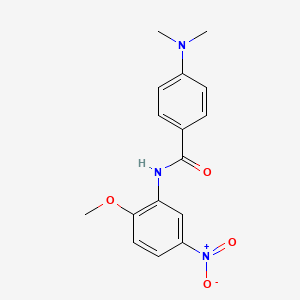


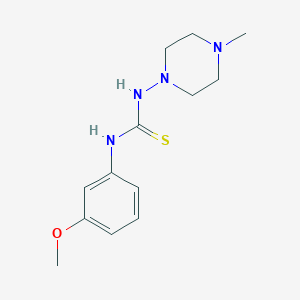
![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)
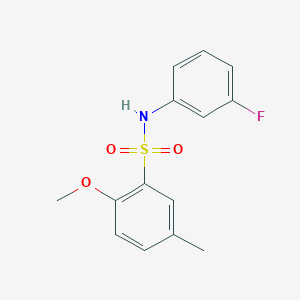
![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)